molecular formula C17H20FN3O3 B5186997 N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide

N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide

Katalognummer B5186997
Molekulargewicht: 333.36 g/mol
InChI-Schlüssel: JDJZEIHUWUPFMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, also known as FMISO, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. FMISO is a hypoxia imaging agent that selectively accumulates in hypoxic tissues, making it a valuable tool for cancer diagnosis and treatment.

Wirkmechanismus

N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide accumulates in hypoxic tissues through a process called reductive trapping. In hypoxic environments, the reduction of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide by cellular enzymes results in the formation of a stable adduct that is retained within the cells. This process is selective for hypoxic cells, allowing for the specific detection of hypoxic areas within tumors.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is a relatively safe and well-tolerated agent, with no significant biochemical or physiological effects observed in clinical studies. However, as with any radiopharmaceutical agent, there is a small risk of radiation exposure.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide PET imaging offers several advantages over other imaging modalities for the detection of hypoxic tumors. It is non-invasive, provides high spatial resolution, and allows for the quantification of hypoxia. However, there are some limitations to its use, including the need for specialized equipment and expertise, as well as the relatively short half-life of the radiotracer.

Zukünftige Richtungen

There are several potential future directions for the use of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in cancer diagnosis and treatment. One area of research is the development of new hypoxia imaging agents that may offer improved sensitivity and specificity for the detection of hypoxic tumors. Another area of research is the combination of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide PET imaging with other imaging modalities, such as magnetic resonance imaging (MRI), to provide a more comprehensive assessment of tumor biology. Additionally, there is ongoing research into the use of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide PET imaging for the evaluation of treatment response and the prediction of treatment outcomes.

Synthesemethoden

The synthesis of N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide involves a series of chemical reactions starting with the reaction of 3-fluoro-4-methylbenzylamine with 3-nitrobenzaldehyde to form 3-fluoro-4-methylbenzylideneimine. This intermediate is then reacted with morpholine and sodium triacetoxyborohydride to yield the final product, N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been extensively studied for its use in PET imaging for the detection of hypoxic tumors. Hypoxia is a common feature of solid tumors and is associated with poor prognosis and resistance to chemotherapy and radiation therapy. N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide PET imaging allows for the identification of hypoxic areas within tumors, which can guide treatment planning and monitoring of treatment response.

Eigenschaften

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-12-2-3-13(8-15(12)18)10-19-17(22)16-9-14(24-20-16)11-21-4-6-23-7-5-21/h2-3,8-9H,4-7,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJZEIHUWUPFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2=NOC(=C2)CN3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylbenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.